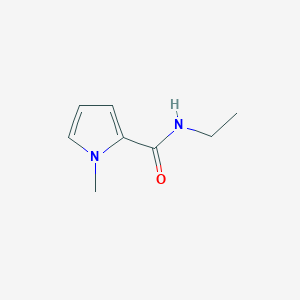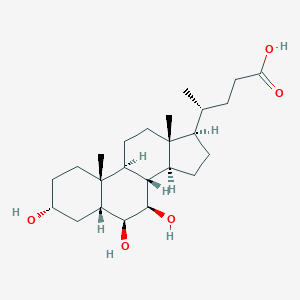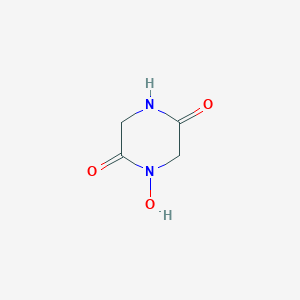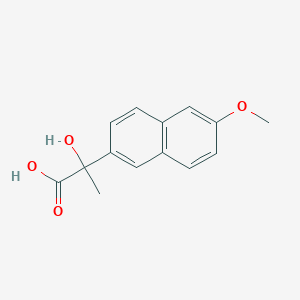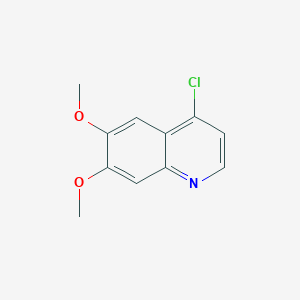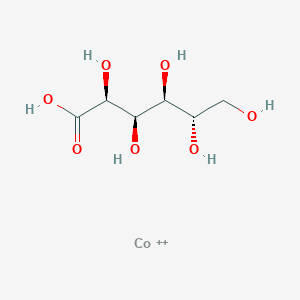
Cobalt(II) gluconate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) gluconate hydrate is an organometallic compound with the chemical formula C₁₂H₂₂CoO₁₄·xH₂O. It is a cobalt salt of gluconic acid and is commonly used in various scientific and industrial applications. The compound is known for its distinctive properties, including its ability to form complexes with other molecules, making it valuable in research and industrial processes .
Mechanism of Action
Biochemical Pathways
Cobalt, an essential trace element, is known to be involved in various biochemical processes, including the functioning of certain enzymes and the synthesis of vitamin B12 .
Result of Action
As a source of cobalt, it may contribute to the functioning of certain enzymes and the synthesis of vitamin B12 .
Biochemical Analysis
Biochemical Properties
Cobalt is a known component of vitamin B12, which plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood .
Cellular Effects
Cobalt ions are considered genotoxic under in vitro and in vivo conditions .
Molecular Mechanism
Cobalt ions are known to interact with DNA and proteins, potentially leading to genotoxic effects .
Temporal Effects in Laboratory Settings
Cobalt compounds are known to have genotoxic effects, which could potentially lead to long-term changes in cellular function .
Dosage Effects in Animal Models
Cobalt compounds are known to have genotoxic effects, which could potentially lead to adverse effects at high doses .
Metabolic Pathways
Cobalt(II) gluconate hydrate may be involved in the metabolic pathways related to the metabolism of cobalt, a component of vitamin B12
Transport and Distribution
Cobalt ions are known to interact with various biomolecules, which could potentially influence its localization or accumulation .
Subcellular Localization
Cobalt ions are known to interact with various biomolecules, which could potentially influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt(II) gluconate hydrate can be synthesized by reacting cobalt carbonate or cobalt hydroxide with gluconic acid. The reaction typically occurs in an aqueous solution at elevated temperatures ranging from 70°C to 100°C. The resulting solution is then crystallized, dried, and crushed to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt sulfate with sodium gluconate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The mixture is then filtered, and the filtrate is evaporated to obtain the crystalline form of this compound .
Chemical Reactions Analysis
Types of Reactions: Cobalt(II) gluconate hydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal using reducing agents such as hydrogen gas.
Substitution: The gluconate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt metal.
Substitution: Various cobalt complexes with different ligands.
Scientific Research Applications
Cobalt(II) gluconate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its role in enzyme function and as a trace element in biological systems.
Medicine: Explored for its potential use in treating cobalt deficiency and as a component in vitamin B12 supplements.
Industry: Utilized in the production of cobalt-based pigments, batteries, and electroplating processes
Comparison with Similar Compounds
- Cobalt(II) chloride
- Cobalt(II) sulfate
- Cobalt(II) acetate
Properties
CAS No. |
71957-08-9 |
|---|---|
Molecular Formula |
C12H24CoO14 |
Molecular Weight |
451.24 g/mol |
IUPAC Name |
cobalt;2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); |
InChI Key |
KLNIVNDBTBHKQF-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co+2] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Co] |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co] |
Key on ui other cas no. |
71957-08-9 |
Pictograms |
Irritant |
Synonyms |
D-Gluconic Acid Cobalt Complex; Cobalt(2+) Gluconate; Cobalt(II) Gluconate; bis(D-Gluconato-O1,O2)-(T-4)-cobalt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3alpha,5beta,6alpha)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B44187.png)
![(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B44190.png)
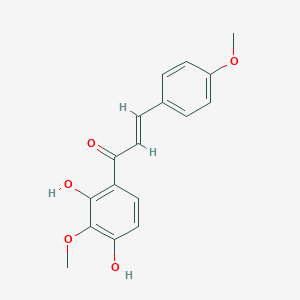
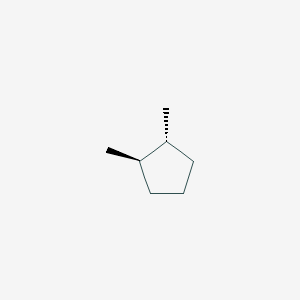
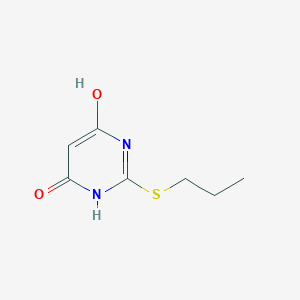
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
